molecular formula C₂₁H₄₀N₂O₅Si₂ B1141197 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine CAS No. 64911-18-8

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Cat. No. B1141197
CAS RN: 64911-18-8
M. Wt: 456.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (BODU) is an important synthetic compound in the field of biochemistry and molecular biology. BODU is a unique molecule that has been used for a variety of biological research applications. It provides a convenient way to study the structure and function of DNA and RNA molecules. BODU is also a useful tool for the development of new compounds, as well as for studying the effects of DNA and RNA modifications on gene expression.

Scientific Research Applications

Anti-HIV Pharmaceuticals Development

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine” is used as an intermediate in the development of anti-HIV pharmaceuticals . It plays a crucial role in the synthesis of drugs that can inhibit the replication of HIV.

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to study the structure and function of proteins in organisms.

Stable Isotope Labeling

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine” can be used in stable isotope labeling . This technique is used to track the passage of the labeled molecule through a reaction or cell. It helps in understanding the metabolism and chemical reactions happening in the cell.

Synthesis of Nucleosides

This compound is used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA. They are essential for all forms of life.

Chemical Biology

“3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine” is used in chemical biology for the study of biological systems using chemical techniques, tools, and methods .

Chemoselective Deprotection

This compound can be used in chemoselective deprotection . This is a process where protecting groups are removed selectively from a molecule without affecting other functional groups.

properties

IUPAC Name

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEAALKCPSPQCU-WOEZKJSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675706
Record name 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione

CAS RN

64911-18-8
Record name 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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